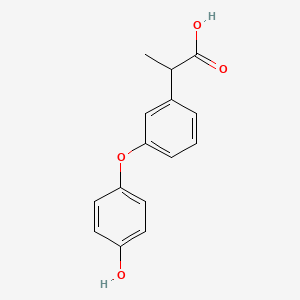
4-Hyroxy Fenoprofen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy Fenoprofen is a derivative of Fenoprofen, a nonsteroidal anti-inflammatory drug (NSAID) commonly used for its analgesic, anti-inflammatory, and antipyretic properties . Fenoprofen is structurally related to other propionic acid derivatives like ibuprofen and naproxen . The addition of a hydroxyl group to Fenoprofen results in 4-Hydroxy Fenoprofen, which may exhibit unique pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Fenoprofen typically involves the hydroxylation of Fenoprofen. One common method is the use of hydroxylating agents such as hydrogen peroxide in the presence of a catalyst . The reaction conditions often include a controlled temperature and pH to ensure the selective addition of the hydroxyl group at the desired position.
Industrial Production Methods: Industrial production of 4-Hydroxy Fenoprofen may involve large-scale hydroxylation processes using continuous flow reactors to maintain consistent reaction conditions and high yield . The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy Fenoprofen undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 4-oxo Fenoprofen.
Reduction: Formation of 4-hydroxy-2-propylphenol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy Fenoprofen has several applications in scientific research:
Chemistry: Used as a model compound to study hydroxylation reactions and their mechanisms.
Biology: Investigated for its potential effects on cellular pathways and enzyme inhibition.
Mechanism of Action
The mechanism of action of 4-Hydroxy Fenoprofen involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins . By inhibiting these enzymes, 4-Hydroxy Fenoprofen reduces inflammation, pain, and fever. The hydroxyl group may enhance its binding affinity to the COX enzymes, potentially increasing its efficacy .
Comparison with Similar Compounds
Ibuprofen: Another propionic acid derivative with similar anti-inflammatory properties.
Naproxen: Known for its longer duration of action compared to other NSAIDs.
Ketoprofen: Exhibits strong anti-inflammatory and analgesic effects.
Uniqueness: 4-Hydroxy Fenoprofen is unique due to the presence of the hydroxyl group, which may enhance its pharmacological properties and provide additional pathways for chemical modification. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H14O4 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
2-[3-(4-hydroxyphenoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C15H14O4/c1-10(15(17)18)11-3-2-4-14(9-11)19-13-7-5-12(16)6-8-13/h2-10,16H,1H3,(H,17,18) |
InChI Key |
RIGQDHFDPVTTEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC2=CC=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



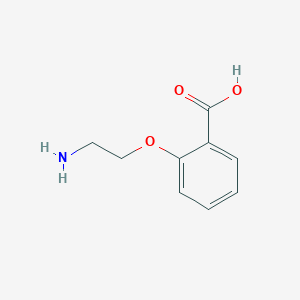
![4-Bromo-2-[(4-cyano-2-fluorophenyl)sulfanyl]benzoic acid](/img/structure/B13452806.png)
![1-[Bis[2-(2-methoxyphenoxy)ethyl]amino]-3-(9H-carbazol-4-yloxy)-2-propanol](/img/structure/B13452809.png)

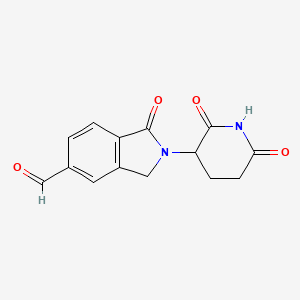
![Ethyl (3as,6as)-2,5-dibenzyl-6a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13452820.png)
![5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid hydrochloride](/img/structure/B13452824.png)
![methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride](/img/structure/B13452826.png)
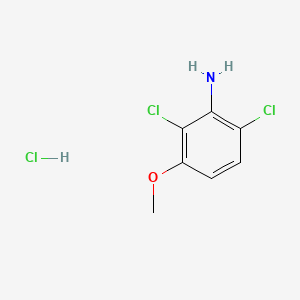
![2-[(Aminocarbonyl)amino]-6-ethynylindole-3-carboxamide](/img/structure/B13452834.png)

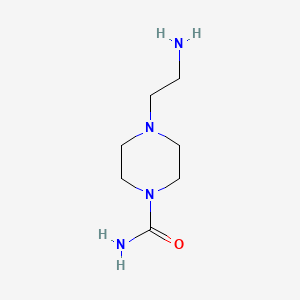
![1-(3,4,5-Trifluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13452846.png)
